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Cat. No.: B13598020

Get Quote

Executive Summary

2-Methoxy-4-methylbenzothioamide (CAS: 1247564-51-7) is a functionalized
benzothioamide derivative utilized primarily as a pharmacophore scaffold in medicinal

chemistry and as a chelating agent in coordination chemistry.[1][2][3][4][5] Its utility is defined
by the thioamide moiety (-CSNH:z), which acts as a bioisostere to amides but exhibits distinct
hydrogen-bonding and metal-coordination properties.[1]

This compound presents specific handling challenges:

¢ Solubility: High lipophilicity limits aqueous solubility, necessitating organic co-solvents
(DMSO, DMF).

« Stability: The sulfur center is a "soft" nucleophile, making the compound susceptible to
oxidative desulfurization and hydrolytic conversion to the corresponding amide/acid under
extreme pH.

Physicochemical Profile
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Property Value | Description Source/Rationale
2-Methoxy-4-methylbenzene-

IUPAC Name ] ) Structural Nomenclature
1-carbothioamide

CAS Number 1247564-51-7 Chemical Registry

Molecular Formula CoH11NOS Calculated

Molecular Weight 197.26 g/mol Calculated

Physical State

Crystalline Solid (Yellowish

hue typical of thioamides)

Class Property

Est. from 2-OMe/4-Me

LogP (Predicted) ~21-24 ) o o
lipophilicity contributions
] ) Thioamide N-H acidity (weak
pKa (Thioamide NH) ~125-13.5 )
acid)
H-Bond Donors 1 (NH2) Structural Analysis
H-Bond Acceptors 2 (S, OMe) Structural Analysis

Structural Insight: The 2-methoxy group (ortho) introduces steric bulk and an intramolecular

hydrogen bond acceptor site, potentially stabilizing the thioamide conformation but retarding

hydrolytic attack. The 4-methyl group is a weak electron donor, slightly increasing electron

density at the thiocarbonyl sulfur, making it more nucleophilic than unsubstituted

benzothioamide.

Solubility Profiling & Reconstitution

Solvent Compatibility Table
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Solvent

Solubility Rating

Estimated Conc.[1]

Usage
Recommendation

DMSO

High

> 50 mM

Primary Stock
Solvent. Store at
-20°C.

DMF

High

> 50 mM

Alternative stock

solvent.[1]

Ethanol

Moderate

10-30 mM

Suitable for biological
assays sensitive to
DMSO.

Water / PBS

Low

< 100 pM

Requires pre-
dissolution in DMSO.
[6]

0.1 M HCI

Low

Variable

Potential for

hydrolysis over time.

0.1 M NaOH

Moderate

Variable

Soluble as thioimidate
anion; rapid

degradation risk.

Reconstitution Protocol (Standardized)

To ensure reproducibility in biological assays, follow this "Self-Validating" protocol:

» Weighing: Weigh ~2-5 mg of solid into a chemically resistant glass vial (amber glass

preferred to minimize photolysis).

e Primary Stock: Add anhydrous DMSO to achieve a 10 mM or 50 mM concentration. Vortex

for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.

e Quality Check: Inspect solution against a light source. It must be strictly clear.

e Agqueous Dilution:
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o Step A: Dilute the DMSO stock 10-fold into intermediate solvent (e.g., Ethanol or 50%
DMSO/Water) if "crashing out" occurs during direct buffer addition.

o Step B: Slowly spike the intermediate solution into the final assay buffer (PBS, pH 7.4)
with rapid stirring.

o Limit: Maintain final DMSO concentration < 1% (v/v) to prevent compound precipitation
and cellular toxicity.

Stability Assessment

The stability of 2-Methoxy-4-methylbenzothioamide is governed by the reactivity of the C=S
bond.[1]

A. Hydrolytic Stability (pH Dependent)

» Acidic Conditions (pH < 4): The sulfur atom can be protonated, activating the carbon for
nucleophilic attack by water. This releases HzS and yields 2-methoxy-4-methylbenzamide,
which may further hydrolyze to the carboxylic acid.

» Neutral Conditions (pH 7): Generally stable for 24—-48 hours at room temperature.

« Basic Conditions (pH > 10): The thioamide deprotonates to form a thioimidate anion. While
this increases solubility, it accelerates hydrolysis to the nitrile or amide at elevated
temperatures.

B. Oxidative Stability

Thioamides are sensitive to S-oxidation.[1] Exposure to peroxides, flavin-containing
monooxygenases (FMOSs), or even prolonged air exposure in solution can lead to the formation
of sulfines (C=S=0) and eventually amides.

o Precaution: Degas buffers with Nitrogen/Argon before long-term incubations.[1]

C. Photostability

Thioamides possess strong UV absorption bands.[1] Direct UV exposure can induce
photocyclization or desulfurization.[1]
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+ Requirement: Store solid and solutions in amber vials.

Mechanistic Visualization

The following diagram illustrates the degradation pathways and the logic for solubility handling.
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Caption: Solubility workflow and primary degradation pathways (Hydrolysis and Oxidation) for
benzothioamides.
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Experimental Protocols
Protocol A: Kinetic Solubility Determination

Purpose: To determine the maximum concentration usable in biological assays without
precipitation.

e Preparation: Prepare a 20 mM stock solution in DMSO.

e Spiking: Add 5 pL of stock to 195 pL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final
Conc: 500 pM, 2.5% DMSO).

 Serial Dilution: Perform serial dilutions to 250, 125, 62.5, ..., 1 uM.
¢ Incubation: Shake at 500 rpm for 2 hours at 25°C.
o Readout: Measure Absorbance at 620 nm (turbidity).

e Analysis: The "Solubility Limit" is the highest concentration before Absorbance > 0.005 OD
units above background.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate sample integrity during storage or long assays.[1]

e Control: 200 puM compound in PBS (pH 7.4) + 1% DMSO.

Acid Stress: 100 uM compound in 0.1 M HCI.

Base Stress: 100 uM compound in 0.1 M NaOH.

Oxidative Stress: 100 uM compound in PBS + 3% H20:.

Timepoints: Analyze aliquots at T=0, 4h, 24h by HPLC-UV (254 nm).

o Acceptance Criteria: >95% parent compound remaining at T=24h (Neutral). Significant
degradation expected in H202 and NaOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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